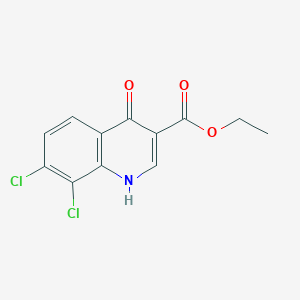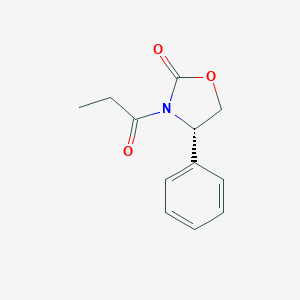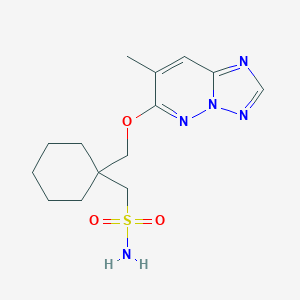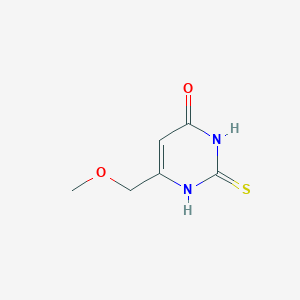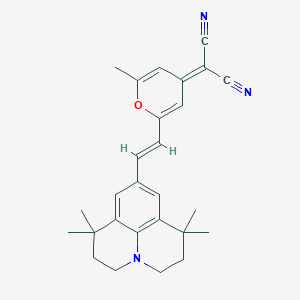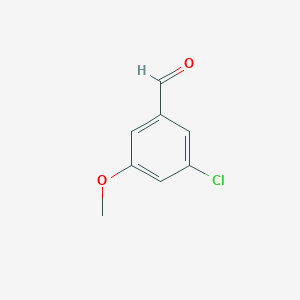![molecular formula C9H10N2OS B070805 2-(2-Aminobenzo[d]thiazol-4-yl)ethanol CAS No. 171874-50-3](/img/structure/B70805.png)
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol is a chemical compound that has gained significant importance in scientific research due to its potential applications in various fields. This compound is also known as ABTE, and it is a heterocyclic organic compound that contains a benzothiazole ring and an amino group. ABTE has been extensively studied for its biological and chemical properties, and it has shown promising results in various research studies.
作用機序
The mechanism of action of ABTE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ABTE has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
生化学的および生理学的効果
ABTE has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. ABTE has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, ABTE has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
ABTE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. ABTE is also soluble in water and organic solvents, making it easy to prepare solutions of different concentrations. However, one of the limitations of ABTE is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on ABTE. One potential area of research is the development of ABTE-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of ABTE, which could lead to the development of more potent and selective inhibitors. Additionally, the potential toxicity of ABTE needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(2-Aminobenzo[d]thiazol-4-yl)ethanol is a promising compound that has shown potential applications in various fields. Its synthesis is relatively simple, and it has been extensively studied for its biological and chemical properties. ABTE has been reported to exhibit anticancer, antiviral, and antibacterial activities, as well as neuroprotective and antioxidant properties. Future research on ABTE could lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of ABTE involves the reaction of 2-aminobenzo[d]thiazole with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the synthesized ABTE can be improved by recrystallization from a suitable solvent.
科学的研究の応用
ABTE has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of ABTE is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate. ABTE has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been shown to have neuroprotective and antioxidant properties.
特性
CAS番号 |
171874-50-3 |
|---|---|
製品名 |
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol |
分子式 |
C9H10N2OS |
分子量 |
194.26 g/mol |
IUPAC名 |
2-(2-amino-1,3-benzothiazol-4-yl)ethanol |
InChI |
InChI=1S/C9H10N2OS/c10-9-11-8-6(4-5-12)2-1-3-7(8)13-9/h1-3,12H,4-5H2,(H2,10,11) |
InChIキー |
FXJXVIHURMNPDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
正規SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
同義語 |
4-Benzothiazoleethanol,2-amino-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



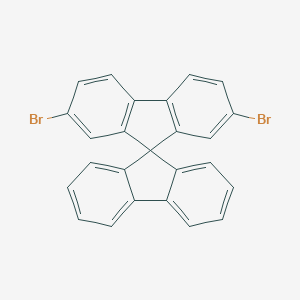
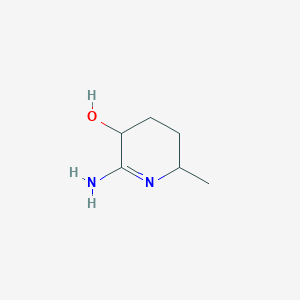
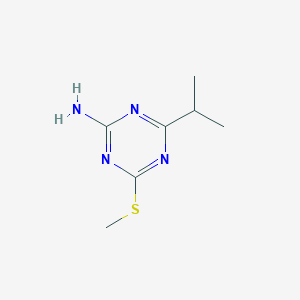
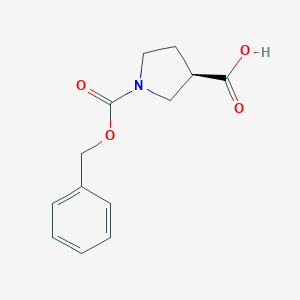
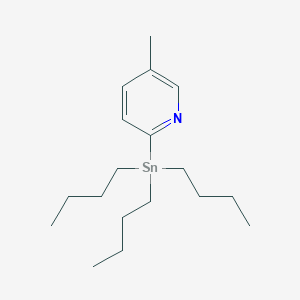
![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
